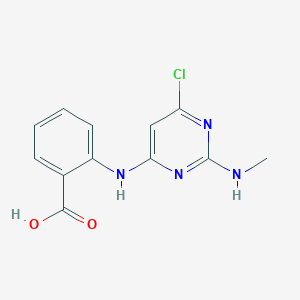
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include the use of palladium catalysts and boron reagents. Industrial production methods may involve optimization of these reactions to increase yield and reduce costs .
Chemical Reactions Analysis
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chloro or amino groups, often using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) or cesium carbonate (Cs2CO3) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-((6-Chloro-2-(methylamino)pyrimidin-4-yl)amino)benzoic acid include other pyrimidine derivatives, such as:
4-Pyrimidinamine, 6-chloro-2-(methylthio)-: This compound has similar structural features but different functional groups.
2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl: Another pyrimidine derivative with distinct pharmacological properties.
Properties
Molecular Formula |
C12H11ClN4O2 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-[[6-chloro-2-(methylamino)pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H11ClN4O2/c1-14-12-16-9(13)6-10(17-12)15-8-5-3-2-4-7(8)11(18)19/h2-6H,1H3,(H,18,19)(H2,14,15,16,17) |
InChI Key |
CAWQEBAEOSSZQV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=N1)Cl)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





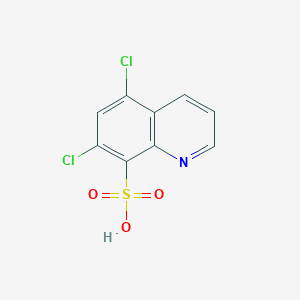
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)
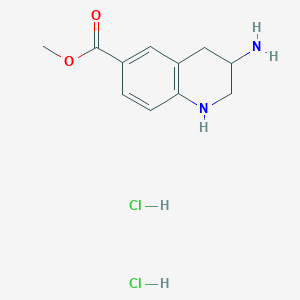
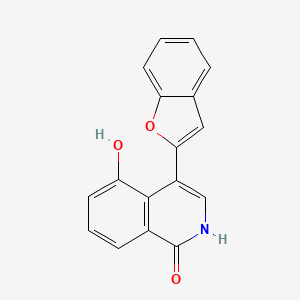


![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
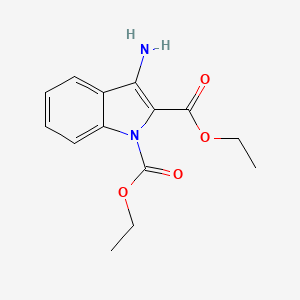
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
![2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
